{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol
CAS No.: 37089-66-0
Cat. No.: VC3087889
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37089-66-0 |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | (2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol |
| Standard InChI | InChI=1S/C9H17NO/c1-10-5-7-2-3-9(10)8(4-7)6-11/h7-9,11H,2-6H2,1H3 |
| Standard InChI Key | BMOYMDZLGPXCOZ-UHFFFAOYSA-N |
| SMILES | CN1CC2CCC1C(C2)CO |
| Canonical SMILES | CN1CC2CCC1C(C2)CO |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Basic Identification
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol is registered with several standard chemical identifiers that enable precise recognition across chemical databases and scientific literature. The compound's primary identifiers are summarized in Table 1.
Table 1: Chemical Identifiers of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Registry Number | 37089-66-0 | |
| Molecular Formula | C₉H₁₇NO | |
| MDL Number | MFCD25962826 | |
| PubChem CID | 84650272 | |
| IUPAC Name | (2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol |
The IUPAC name systematically describes its structure, indicating a methylated nitrogen at position 2 of the azabicyclo[2.2.2]octane core and a hydroxymethyl group at position 6 . This nomenclature follows international chemical naming conventions to precisely convey the molecular structure.
Structural Features and Representation
The compound possesses a bicyclic structure with a tertiary amine (the 2-aza component) incorporated into one of the bridges of the bicyclo[2.2.2]octane framework. The nitrogen atom at position 2 is methylated, and position 6 features a hydroxymethyl (CH₂OH) group extending from the bicyclic core.
Several standardized chemical identifiers are used to represent this structure unambiguously:
The compound contains 11 heavy atoms and 2 ring systems , with its distinctive bicyclic arrangement being its defining structural characteristic.
Physicochemical Properties
Physical and Chemical Characteristics
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol exhibits several important physicochemical properties that determine its behavior in various environments and applications. These properties are summarized in Table 2.
Table 2: Physicochemical Properties of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol
The moderate LogP value of 0.41 indicates that the compound has a slight preference for lipophilic environments over aqueous ones, though the value is close to zero, suggesting reasonable solubility in both polar and non-polar solvents . The relatively high boiling point of approximately 211.5°C reflects its molecular weight and hydrogen bonding capabilities through the hydroxyl group .
Molecular and Structural Parameters
The structure of {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol features several important molecular characteristics that influence its chemical behavior and potential applications:
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The rigid bicyclic framework provides conformational stability and a well-defined three-dimensional structure.
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The tertiary amine nitrogen contributes to the compound's basicity and potential for coordination with metals or protonation.
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The hydroxymethyl group provides hydrogen bonding capabilities and serves as a potential site for further functionalization.
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The single rotatable bond (in the hydroxymethyl group) offers limited conformational flexibility in an otherwise rigid structure .
These structural features collectively determine the compound's reactivity patterns, intermolecular interactions, and potential utility in various chemical applications.
Applications and Research Relevance
Research Applications
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol is primarily utilized in research contexts, particularly as a building block or intermediate in organic synthesis. Its bicyclic structure with the incorporated nitrogen atom makes it valuable for the synthesis of more complex molecules with potential applications in various fields:
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As a structural building block in medicinal chemistry
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In the development of catalysts and ligands
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As a precursor for more complex nitrogen-containing compounds
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In studies of structure-activity relationships
The compound's inclusion in American Elements' catalog of life science products suggests its relevance in biochemical and medicinal chemistry research . Compounds containing the azabicyclo[2.2.2]octane scaffold are of interest in drug discovery due to the rigid three-dimensional structure that can provide specific spatial orientation of functional groups.
Related Compounds and Structural Analogs
Structural Relatives and Comparison
Several structural analogs of {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol provide context for understanding the chemical family to which this compound belongs. Table 3 presents a comparison of key related compounds.
Table 3: Comparative Analysis of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol and Related Compounds
These structural variations result in distinct physicochemical properties and potential applications. The presence of the methyl group on the nitrogen in {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol increases the electron density on the nitrogen, potentially affecting its basicity and reactivity compared to unmethylated analogs.
Relevance in Broader Chemical Context
The azabicyclo[2.2.2]octane scaffold appears in various bioactive compounds and pharmaceutical agents. Related compounds have been studied for their roles as ligands in biological systems and as intermediates in organic synthesis and medicinal chemistry.
The search results mention that compounds similar to 2-Azabicyclo[2.2.2]octan-1-ylmethanol include other nitrogen-containing bicyclic compounds that have been investigated for their biological activities and synthetic utility. The structural motif is also relevant in the context of Melodinus alkaloid synthesis, as evidenced by research involving related azabicyclic scaffolds .
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